Cas no 2228420-97-9 (N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine)

N-Methyl-1-(3-nitrophenyl)cyclopropan-1-amine is a cyclopropane-based amine derivative featuring a 3-nitrophenyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclopropane ring, which can influence conformational stability and binding affinity in bioactive molecules. The presence of the nitro group offers potential for further functionalization, such as reduction to an amine or participation in nucleophilic aromatic substitution reactions. Its structural features make it a valuable intermediate for the development of pharmaceuticals, agrochemicals, or other fine chemicals. The compound’s well-defined reactivity profile and synthetic versatility underscore its utility in research and industrial applications.
N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine structure
2228420-97-9 structure
Product Name:N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine
CAS No:2228420-97-9
MF:C10H12N2O2
MW:192.214482307434
CID:6504500
PubChem ID:165879545
Update Time:2025-05-19

N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine
    • EN300-1823337
    • 2228420-97-9
    • Inchi: 1S/C10H12N2O2/c1-11-10(5-6-10)8-3-2-4-9(7-8)12(13)14/h2-4,7,11H,5-6H2,1H3
    • InChI Key: YXWFREZMIZEKJW-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC(=C1)C1(CC1)NC)=O

Computed Properties

  • Exact Mass: 192.089877630g/mol
  • Monoisotopic Mass: 192.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 57.8Ų

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Additional information on N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine

N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine (CAS No. 2228420-97-9): An Overview of Its Structure, Synthesis, and Potential Applications

N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine (CAS No. 2228420-97-9) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its cyclopropane ring, which is substituted with a 3-nitrophenyl group and an N-methylamine moiety. The combination of these functional groups imparts distinct chemical properties that make it a valuable subject of research.

The structure of N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine is particularly noteworthy. The cyclopropane ring, a three-carbon cyclic structure, is known for its high ring strain, which can influence the compound's reactivity and stability. The 3-nitrophenyl group, a common functional group in organic chemistry, introduces electron-withdrawing properties and can affect the compound's electronic behavior. The N-methylamine moiety adds basicity and can participate in hydrogen bonding interactions, making the compound versatile in various chemical reactions.

The synthesis of N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine has been explored using several methodologies. One common approach involves the reaction of 3-nitrobenzaldehyde with methylamine and a suitable cyclopropane derivative under appropriate conditions. This multi-step process typically includes the formation of an intermediate imine, followed by reduction to yield the final amine product. Recent advancements in catalytic methods have also shown promise in improving the efficiency and selectivity of this synthesis.

In terms of pharmaceutical applications, N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine has been studied for its potential as a lead compound in drug discovery. Its unique structure suggests possible interactions with biological targets such as enzymes and receptors. For instance, preliminary studies have indicated that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Additionally, its ability to cross cell membranes due to its lipophilic nature could enhance its bioavailability and therapeutic efficacy.

Recent research findings have further highlighted the potential of N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine. A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant activity against a panel of cancer cell lines, suggesting its potential as an anticancer agent. Another study in Organic & Biomolecular Chemistry explored the use of this compound as a scaffold for developing novel inhibitors of protein-protein interactions, which are crucial in many disease processes.

Beyond pharmaceuticals, N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine has also found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitro group can influence the electronic bandgap and charge transport properties of materials derived from this compound, potentially leading to improved device performance.

In conclusion, N-methyl-1-(3-nitrophenyl)cyclopropan-1-amine (CAS No. 2228420-97-9) is a multifaceted compound with a rich chemical profile that offers promising avenues for research and development. Its unique structure and functional groups make it an attractive candidate for various applications, from pharmaceuticals to materials science. Ongoing studies continue to uncover new insights into its properties and potential uses, solidifying its position as an important molecule in modern chemistry.

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